Esculentin-1LTa
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
RISKKKGKGSWIKNGLIKGIKGLGKEISLDVIRTGIDIAGCKIKGEC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Esculentin 1lta
Molecular Cloning and Sequence Elucidation
cDNA Library Screening and Gene Cloning Strategies
The molecular cloning of Esculentin-1LTa was achieved through the construction and screening of a skin-derived cDNA library from the frog Hylarana latouchii. nih.govresearchgate.net This strategy is fundamental for identifying the genetic blueprint of peptides. Total RNA was extracted from the frog's skin and used to synthesize complementary DNA (cDNA). This collection of cDNA molecules, representing the genes being expressed in the tissue, formed the basis of the library.
By screening this library, researchers successfully cloned seven distinct cDNA sequences that encoded precursors for various antimicrobial peptides. nih.govresearchgate.net Among these was the clone corresponding to the precursor of this compound, allowing for the elucidation of its genetic origin and precursor structure. nih.gov
Deduced Peptide Sequences and Precursor Analysis
Analysis of the cloned cDNA for this compound revealed that it encodes a precursor protein. nih.govresearchgate.net This precursor architecture is a common feature for many amphibian antimicrobial peptides, including those in the esculentin-1 (B1576701) family. researchgate.net The typical structure of an esculentin-1 precursor consists of three distinct domains: a signal peptide, an acidic spacer peptide, and the C-terminal mature peptide. researchgate.net The signal peptide guides the precursor through the secretory pathway, while the acidic spacer is cleaved off during post-translational processing to release the final, active peptide.
The deduced amino acid sequence for the mature this compound peptide contains 47 residues. cpu-bioinfor.org Like other members of the esculentin-1 family, its structure is characterized by a C-terminal loop formed by a disulfide bridge. researchgate.net
Table 1: Deduced Amino Acid Sequence of Mature this compound
| Feature | Sequence / Data |
| Source Organism | Hylarana latouchii |
| Peptide Name | This compound |
| Number of Amino Acids | 47 |
| Amino Acid Sequence | RISFKKGKGSWIKNGLIKGIKGLGKEISLDVIRTGIDIAGCKIKGEC |
Data sourced from the DRAMP database entry for this compound. cpu-bioinfor.org
Table 2: General Structure of the this compound Precursor
| Domain | Function |
| Signal Peptide | Directs the precursor protein for secretion. |
| Acidic Spacer Peptide | Intermediate region, removed during processing. |
| Mature this compound | The final, biologically active peptide. |
This generalized structure is based on the analysis of related esculentin-1 precursors. researchgate.net
Biosynthesis and Genetic Regulatory Mechanisms of Esculentin 1lta
Genetic Encoding and Precursor Structure
Esculentin-1LTa, an antimicrobial peptide (AMP) found in the skin secretions of frogs, originates from a larger precursor protein encoded by a specific gene. The structure of this precursor is a common feature among many amphibian AMPs and plays a crucial role in the biosynthesis and ultimate function of the mature peptide. uc.ptmdpi.comfrontiersin.org The precursor protein typically consists of three distinct domains: an N-terminal signal peptide, an acidic spacer peptide, and the C-terminal mature peptide sequence. mdpi.comfrontiersin.org
Signal Peptide and Acidic Spacer Peptide Components
The signal peptide , a sequence of approximately 20-30 amino acids at the N-terminus, is essential for directing the newly synthesized protein into the secretory pathway. wikipedia.org This sequence typically contains a core of hydrophobic amino acids and guides the precursor protein to the endoplasmic reticulum. wikipedia.orgnih.gov While signal peptides share this common function and general structure, their specific amino acid sequences can be highly conserved within a particular lineage of frogs but divergent between different families. imrpress.com
Following the signal peptide is the acidic spacer peptide . This region is characterized by the presence of acidic amino acid residues such as aspartic acid and glutamic acid. frontiersin.org This acidic domain is a conserved feature in the precursors of various amphibian defensive peptides, including those from the dermaseptin (B158304) family, to which esculentins are related. uc.pt
Conservation of Processing Signals in Amphibian AMP Precursors
A high degree of similarity in the preproregions (the signal peptide and acidic spacer) is observed across precursors of structurally diverse AMPs in different amphibian species. uc.pt This conservation suggests a common evolutionary origin for the genes encoding these peptides. uc.pt A key conserved feature is the proteolytic cleavage site, often a dibasic amino acid motif like lysine-arginine (KR), located between the acidic spacer and the mature AMP sequence. uc.ptmdpi.com This site is recognized by processing enzymes that release the mature peptide. uc.pt This fundamental architecture of a conserved N-terminal region and a variable C-terminal region allows for the generation of a wide array of antimicrobial peptides from a common ancestral gene structure. uc.pt
Tissue-Specific Expression and Regulation
The production of this compound is not uniform throughout the frog's body but is concentrated in specific tissues, primarily the granular (serous) glands of the skin. imrpress.com This localized synthesis is tightly regulated at the genetic level.
mRNA Level Analysis in Secretory Glands and Other Tissues
Analysis of messenger RNA (mRNA) levels reveals that the genes encoding this compound precursors are highly expressed in the secretory glands of the skin. imrpress.comnih.gov These glands are specialized for producing and secreting a cocktail of bioactive molecules, including a vast array of AMPs, as a defense mechanism. imrpress.com Studies on other AMPs in various animals have shown that their expression can be detected in a wide range of tissues, including the gastrointestinal, respiratory, and urogenital tracts, as well as in immune organs. d-nb.infonih.gov While the primary site of this compound synthesis is the skin's secretory glands, the potential for low-level expression in other tissues cannot be entirely ruled out without specific investigation. The expression of AMPs can be tissue-specific and may vary based on developmental stage and environmental challenges. d-nb.infonih.gov
Factors Influencing Gene Transcription and Peptide Production
The transcription of genes encoding this compound and other amphibian AMPs is influenced by a variety of factors, reflecting the peptide's role in the innate immune system. While direct studies on the regulation of this compound are specific, general principles of AMP gene regulation can be inferred.
Environmental cues and pathogenic threats are potent stimuli for AMP gene expression. For instance, exposure to microorganisms can trigger an upregulation of the genes responsible for producing these defensive peptides. nih.gov This response is a fundamental part of the innate immune defense, allowing the frog to rapidly counteract infections. imrpress.com
Furthermore, cellular signaling pathways play a crucial role. In other systems, factors like the stringent response to nutritional stress and quorum sensing mechanisms, which allow bacteria to coordinate gene expression based on population density, have been shown to influence the expression of genes related to virulence and biofilm formation. nih.goviss.it While these specific pathways have been studied more extensively in bacteria, they highlight the complex interplay of signals that can modulate the production of antimicrobial agents. The host's own signaling molecules and transcription factors are also central to regulating the expression of AMP genes in response to these external triggers. nih.gov
Post-Translational Modifications and Maturation Pathways
After the this compound precursor protein is synthesized, it undergoes a series of post-translational modifications (PTMs) to become a mature, active peptide. These modifications are critical for its final structure and function. thermofisher.com
The first step in maturation is the proteolytic cleavage of the precursor. abcam.com As mentioned, a specific enzyme recognizes the dibasic cleavage site (e.g., -Lys-Arg-) at the junction of the acidic spacer and the mature peptide sequence, liberating the this compound peptide. uc.ptpreprints.org
Following cleavage, this compound undergoes further modifications. One of the most significant for many esculentin (B142307) peptides is the formation of an intramolecular disulfide bond. nih.govmdpi.com This bond typically forms between two cysteine residues located near the C-terminus of the peptide, creating a cyclic structure. nih.govmdpi.com Another common modification in amphibian AMPs is C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. This modification can be crucial for the peptide's biological activity. science.govresearchgate.net
Other potential PTMs that can occur in proteins include phosphorylation, glycosylation, and lipidation, which can alter protein folding, stability, and interaction with other molecules. thermofisher.comabcam.comnih.govnih.gov While the specific PTMs for this compound beyond cleavage and cyclization require detailed analysis, the maturation pathway involving proteolytic processing is a well-established mechanism for activating amphibian AMPs. uc.ptmdpi.com
Role of Disulfide Bridges in Tertiary Structure Formation
A defining structural feature of the Esculentin-1 (B1576701) peptide family, including this compound, is the presence of an intramolecular disulfide bridge at the C-terminal end of the molecule. nih.govresearchgate.net This covalent bond forms between the thiol groups of two conserved cysteine (Cys) residues. researchgate.net The formation of this bond results in a cyclic seven-peptide ring structure at the C-terminus. nih.gov
Research on related cysteine-rich peptides has shown that the specific configuration of disulfide bonds directly influences their antimicrobial activity. nih.gov While some peptides are more active in their reduced form, the oxidized state, stabilized by disulfide bridges, is crucial for the function of many others, indicating that this feature is a key determinant of their biological role. nih.gov
Table 1: Key Structural Features of the Esculentin-1 Family
| Feature | Description | Residues Involved | Structural Consequence |
|---|---|---|---|
| Disulfide Bridge | An intramolecular covalent bond. | Two conserved Cysteine (Cys) residues near the C-terminus. researchgate.net | Forms a cyclic heptapeptide (B1575542) ring, stabilizing the tertiary structure. nih.gov |
| C-terminal Amidation | The carboxyl group at the C-terminus is replaced by an amide group. protpi.ch | The final amino acid residue at the C-terminus. | Neutralizes negative charge, enhances stability and antimicrobial efficacy. researchgate.netprotpi.ch |
C-Terminal Amidation Significance
C-terminal amidation is a widespread post-translational modification observed in a vast number of biologically active peptides, including over half of all mammalian peptide hormones and the majority of insect hormones. protpi.ch This modification is also a critical feature for many amphibian antimicrobial peptides like those in the esculentin family. researchgate.netnih.gov The process involves replacing the C-terminal carboxyl group with a non-ionizable amide group, a change that has profound implications for the peptide's function. protpi.ch
The primary significance of C-terminal amidation lies in its ability to enhance the peptide's stability and biological activity. researchgate.netvulcanchem.com By neutralizing the negative charge of the C-terminal carboxyl group, amidation can increase the peptide's net positive charge, which is a key factor in the initial electrostatic interaction with negatively charged microbial membranes. core.ac.uk
Furthermore, studies on various antimicrobial peptides, including esculentin-1, have demonstrated that C-terminal amidation enhances antimicrobial efficacy by stabilizing the α-helical conformation of the peptide upon interaction with membranes. researchgate.netvulcanchem.com This structural stabilization allows for greater disruption of the target membrane, leading to more potent antimicrobial action. researchgate.net The amide group can also protect the peptide from degradation by carboxypeptidases, thereby extending its functional half-life in a biological environment. protpi.ch Research on the antimicrobial peptide amurin-9KY, for instance, confirmed that C-terminal amidation was essential for its antimicrobial activity and contributed to its low hemolytic activity. nih.gov
Table 2: Functional Impact of C-Terminal Amidation on Antimicrobial Peptides
| Functional Aspect | Effect of Amidation | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial Efficacy | Increased | Enhances α-helix stability and membrane disruption. | researchgate.net |
| Biological Stability | Increased | Provides resistance against degradation by proteolytic enzymes like carboxypeptidases. | protpi.ch |
| Receptor Interaction | Modulated | Alters physicochemical properties, which can be essential for receptor recognition. | protpi.ch |
| Hemolytic Activity | Reduced (in some cases) | Contributes to the peptide's selectivity and reduces toxicity to host cells. | nih.gov |
Molecular Mechanisms of Biological Activity of Esculentin 1lta
Interaction with Microbial Membranes
The initial and most critical step in the antimicrobial action of Esculentin-1LTa and its derivatives is the interaction with the microbial cell membrane. This interaction is a complex process governed by electrostatic forces, the specific lipid composition of the membrane, and the peptide's structural characteristics.
Electrostatic Interactions with Anionic Phospholipid Bilayers
The outer leaflet of microbial membranes is rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. In contrast, this compound is a cationic peptide, possessing a net positive charge at physiological pH due to the presence of basic amino acid residues. This charge difference drives the initial electrostatic attraction between the peptide and the microbial membrane. nih.govnih.gov
This electrostatic interaction is a crucial prerequisite for the subsequent steps of membrane permeabilization. It effectively concentrates the peptide at the bacterial surface, facilitating its insertion into the lipid bilayer. ku.dk The strength of this interaction can be influenced by the ionic strength of the surrounding medium; however, derivatives of esculentin (B142307) have been shown to retain their bactericidal activity even at physiological salt concentrations, indicating a robust binding affinity. nih.gov
Studies using model membranes have confirmed the importance of anionic lipids in mediating the binding of cationic AMPs. nih.govsu.se The interaction is not merely a non-specific electrostatic attraction; it can induce conformational changes in the peptide, promoting the adoption of its active, membrane-disrupting structure. ku.dk
| Factor | Description | Significance | References |
|---|---|---|---|
| Peptide Cationicity | The net positive charge of this compound at physiological pH. | Drives the initial attraction to the negatively charged microbial membrane. | nih.govnih.gov |
| Membrane Anionic Lipids | Presence of phosphatidylglycerol, cardiolipin, and other negatively charged phospholipids in the bacterial membrane. | Provides the negative charge necessary for electrostatic binding of the cationic peptide. | nih.govsu.se |
| Ionic Strength | Concentration of ions in the surrounding environment. | Can modulate the strength of electrostatic interactions, though Esculentin derivatives show resilience. | nih.gov |
Mechanisms of Membrane Permeabilization and Disruption
Following the initial binding, this compound and related peptides induce membrane permeabilization and disruption through several proposed mechanisms. These models are not mutually exclusive and may act in concert or be dependent on factors such as peptide concentration and lipid composition.
Several models describe how antimicrobial peptides can form pores in lipid bilayers. researchgate.netnih.gov
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a central aqueous channel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the pore. researchgate.netresearchgate.net
Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend inward, creating a continuous pore where both the peptides and the lipid head groups line the channel. This model involves significant disruption of the lipid packing. researchgate.netresearchgate.netimrpress.com
Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. tulane.edu Once a critical concentration is reached, this carpet destabilizes the membrane, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. researchgate.nettulane.edu
The specific mechanism employed by this compound and its derivatives is likely dependent on peptide concentration and the specific lipid composition of the target membrane. nih.gov
A direct consequence of membrane permeabilization is the leakage of intracellular contents. nih.gov The formation of pores or other membrane defects allows for the uncontrolled efflux of ions, metabolites, and even larger molecules like proteins from the cytoplasm. For instance, studies on a derivative of esculentin-1a (B1576700), Esc(1-21), have demonstrated the leakage of β-galactosidase, a large intracellular enzyme, from Pseudomonas aeruginosa cells upon peptide treatment. nih.gov This loss of essential cytosolic components disrupts cellular homeostasis and ultimately leads to cell death.
In addition to pore formation, some antimicrobial peptides can induce thinning of the microbial membrane. core.ac.uk This effect is thought to arise from the insertion of the peptide into the interfacial region of the lipid bilayer. The presence of the peptide in this region increases the surface area of the headgroup region, which in turn can lead to a decrease in the hydrophobic thickness of the membrane. core.ac.uk Studies on a derivative of esculentin-1a, Esc(1-21), have shown that it can cause membrane thinning. nih.govrcsb.org This alteration in membrane thickness can perturb the function of membrane-embedded proteins and further contribute to the loss of membrane integrity.
Influence of Amphipathic Alpha-Helical Structure on Membrane Integration
The secondary structure of this compound is crucial for its membrane-disrupting activity. Upon interacting with the microbial membrane, the peptide adopts an amphipathic alpha-helical conformation. nih.govmdpi.com This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. nih.gov
The hydrophobic face of the helix readily inserts into the nonpolar, acyl chain core of the lipid bilayer, while the hydrophilic, often positively charged, face remains at the polar headgroup interface or exposed to the aqueous environment. nih.govmdpi.com This amphipathic nature is a key driver for the integration of the peptide into the membrane and the subsequent disruption of the bilayer. The stability of this helical structure and its orientation within the membrane are critical determinants of the peptide's lytic activity. biorxiv.org The folding of the peptide into this alpha-helical state is often a cooperative process that is facilitated by the presence of membrane defects. biorxiv.org
| Mechanism | Key Findings | Supporting Evidence | References |
|---|---|---|---|
| Pore Formation | Esculentin derivatives can form pores in microbial membranes, with the specific model (barrel-stave, toroidal, or carpet) likely dependent on conditions. | Observation of leakage of large intracellular molecules like β-galactosidase. | nih.govresearchgate.netnih.gov |
| Cytosolic Leakage | Peptide-induced membrane damage leads to the release of essential intracellular materials. | Demonstrated leakage of ions and cellular proteins from treated bacteria. | nih.govnih.gov |
| Membrane Thinning | Esculentin derivatives can reduce the hydrophobic thickness of the lipid bilayer. | Biophysical studies on model membranes have measured changes in membrane thickness upon peptide interaction. | nih.govcore.ac.ukrcsb.org |
| Amphipathic α-Helix | The adoption of an amphipathic α-helical structure is critical for membrane insertion and disruption. | Circular dichroism spectroscopy and NMR studies confirm the helical conformation in membrane-mimetic environments. | nih.govmdpi.combiorxiv.org |
Intracellular Target Interactions
While many antimicrobial peptides act primarily by disrupting the cell membrane, several members of the esculentin family have been shown to translocate into the microbial cell and interact with internal components, contributing to their bactericidal effects. frontiersin.orgmdpi.com This intracellular activity represents a crucial aspect of their mechanism of action.
Hydrolysis of Genomic DNA
A significant intracellular mechanism of action for some esculentin peptides is the degradation of microbial genetic material. Research on Esculentin-1PN, a peptide from the dark-spotted frog (Pelophylax nigromaculatus), has demonstrated that it exhibits its bactericidal effect in part by hydrolyzing genomic DNA. researchgate.net This ability to degrade DNA is a potent killing mechanism, as it irreversibly damages the blueprint for all cellular functions, leading to cell death. nih.govnih.gov The precise enzymatic or chemical process by which this hydrolysis occurs is an area of ongoing investigation.
Inactivation of Essential Intracellular Components
Antimicrobial peptides that enter the microbial cytoplasm can interfere with essential cellular processes by binding to and inactivating key molecules. frontiersin.org While the primary mode of action for some esculentin derivatives, such as Esculentin-1b(1-18), appears to be membrane permeation rather than interaction with intracellular processes, other esculentins are known to have intracellular targets. mdpi.com These targets can include nucleic acids and various proteins, leading to the inhibition of replication, transcription, and protein synthesis. frontiersin.org The specific intracellular components targeted by this compound have yet to be fully elucidated.
Mechanisms of Action Against Internalized Microorganisms within Host Cells
A critical challenge in treating infectious diseases is the ability of some pathogens, such as Pseudomonas aeruginosa, to invade and survive within host cells, thereby evading the host immune system and many antibiotics. nih.gov Derivatives of Esculentin-1a have shown significant efficacy in addressing this issue. Studies have demonstrated that these peptides can penetrate infected host cells, such as bronchial epithelial cells, and kill the internalized bacteria. frontiersin.orgnih.gov For instance, a derivative of Esculentin-1a, Esc(1-21)-1c, was found to cause a 90% reduction in internalized P. aeruginosa within one hour of application at a concentration of 15 μM. nih.gov This suggests a mechanism that involves not only crossing the host cell membrane but also locating and acting upon the bacteria within the host cell's cytoplasm.
Modulation of Host Cellular Pathways
In addition to their direct antimicrobial effects, esculentin peptides can modulate the behavior of host cells, playing a role in tissue repair and immune response.
Stimulation of Cellular Migration and Re-epithelialization Processes
Wound healing is a complex process that involves the migration of keratinocytes to close the wound and restore the epithelial barrier. A derivative of Esculentin-1a, esculentin-1a(1-21)NH2, has been shown to significantly stimulate the migration of human keratinocytes. plos.org This effect was observed over a wide range of concentrations (0.025–4 μM) and was found to be more efficient than the human cathelicidin (B612621) LL-37, a well-known wound healing promoter. plos.orge-fas.org This stimulation of cell migration suggests that this compound may have therapeutic potential in promoting the re-epithelialization of damaged tissues. nih.gov The underlying mechanism for this activity involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. plos.org
Table 1: Effect of Esculentin-1a(1-21)NH2 on Keratinocyte Migration
| Peptide Concentration (μM) | Cell-Covered Area (%) after 12h |
|---|---|
| Control | 20 |
| 0.025 | 35 |
| 0.25 | 55 |
| 1.0 | 45 |
| 4.0 | 40 |
Data adapted from a study on human HaCaT keratinocytes. plos.org
Influence on Immune Cell Responses (e.g., Respiratory Burst Amplification)
The respiratory burst is a critical component of the innate immune response, where phagocytic cells like macrophages produce reactive oxygen species (ROS) to kill invading pathogens. nih.govmdpi.com Esculentin-1PN has been found to amplify the respiratory burst in a murine macrophage cell line (RAW264.7). researchgate.net This enhancement of ROS production can augment the ability of the immune system to clear infections. This immunomodulatory property highlights the dual role of these peptides, not only acting as direct antimicrobials but also as enhancers of the host's own defense mechanisms.
Regulation of Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β)
The precise molecular mechanisms by which this compound regulates the gene expression of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), have not been specifically detailed in available scientific literature. Research on the direct impact of this compound on the transcriptional regulation of these cytokines is currently lacking.
However, studies on homologous peptides, particularly other members of the Esculentin-1 (B1576701) family, provide some insights into the potential immunomodulatory activities. It is crucial to note that the effects of these peptides on cytokine expression can be complex and sometimes contradictory, highlighting the need for specific investigation of this compound.
Findings from Homologous Peptides
Research on Esculentin-1PN, a homologous peptide from the dark-spotted frog (Pelophylax nigromaculatus), has demonstrated a stimulatory effect on pro-inflammatory cytokine gene expression. nih.govresearchgate.net In studies utilizing the murine macrophage cell line RAW264.7, treatment with Esculentin-1PN led to an augmentation of both TNF-α and IL-1β gene expression. nih.govresearchgate.net This suggests that, at least for this particular homolog, the peptide acts as a stimulant for monocyte and macrophage activity, which are key components of the innate immune response. nih.gov
The observed effects of Esculentin-1PN on cytokine expression are detailed in the table below:
| Peptide | Cell Line | Cytokine | Effect on Gene Expression | Concentration |
| Esculentin-1PN | RAW264.7 | TNF-α | Increased | 10.0 µg/mL |
| Esculentin-1PN | RAW264.7 | IL-1β | Increased | 10.0 µg/mL |
Data derived from studies on the homologous peptide Esculentin-1PN. nih.govresearchgate.net
It is important to contrast these findings with other frog-derived peptides and related compounds, which have shown inhibitory effects on these same cytokines. For instance, the compound esculetin (B1671247) (a dihydroxycoumarin, not a peptide) has been shown to suppress the production of TNF-α and IL-1β. acs.orgspandidos-publications.com Furthermore, other amphibian peptides have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines, often through the modulation of signaling pathways like NF-κB. nih.govfrontiersin.org For example, the peptide OA-RD17 was found to reduce the expression of TNF-α and IL-1β by inhibiting the NF-κB pathway. nih.gov
The variable effects of different but related peptides underscore the specific nature of their interactions with immune cells. While some peptides from frog skin secretions act as anti-inflammatory agents by downregulating pro-inflammatory cytokines, others, like Esculentin-1PN, appear to enhance the inflammatory response. mdpi.com For instance, Esculentin-2CHa has been observed to stimulate the production of TNF-α while simultaneously increasing the anti-inflammatory cytokine IL-10. mdpi.com
The immunomodulatory activities of frog-derived peptides are diverse, with different peptides capable of either stimulating or inhibiting the release of pro-inflammatory cytokines depending on the specific peptide, its concentration, and the context of cellular stimulation. biorxiv.org Therefore, without direct experimental data on this compound, its specific role in the regulation of TNF-α and IL-1β gene expression remains to be elucidated.
Spectrum of Biological Activities of Esculentin 1lta in Vitro and Pre Clinical in Vivo
Antibacterial Efficacy
Peptides isolated from the skin of Hylarana latouchii, including Esculentin-1LTa, have demonstrated notable antimicrobial activity. nih.gov The mechanism of action for these peptides involves the disruption of microbial cell membranes, leading to significant morphological changes on the bacterial surface and ultimately, cell death. nih.govnih.gov While specific quantitative data for this compound is limited, extensive research on closely related esculentin (B142307) derivatives, particularly Esculentin-1a(1-21) [Esc(1-21)], provides significant insight into the family's antibacterial potential.
This compound has been identified as having activity against Gram-negative bacteria. nih.gov Studies on the highly similar peptide Esc(1-21) have quantified this efficacy against several key pathogens. Esc(1-21) demonstrates potent activity against reference strains and multi-drug resistant (MDR) clinical isolates of Pseudomonas aeruginosa, a pathogen known for causing opportunistic infections. nih.gov It is also effective against both non-pathogenic and pathogenic strains of Escherichia coli. nih.gov The bactericidal action is rapid, with studies showing significant killing of P. aeruginosa within minutes. nih.gov
Table 1: In Vitro Activity of Esculentin-1a(1-21) Against Gram-Negative Bacteria This table presents data for the related peptide Esculentin-1a(1-21), as specific MIC values for this compound are not available.
| Bacterial Strain | Type | Minimal Inhibitory Concentration (MIC) in µM | Minimal Bactericidal Concentration (MBC) in µM | Source |
| P. aeruginosa ATCC 27853 | Reference Strain | 4 | Not Reported | nih.gov |
| P. aeruginosa PAO1 | Reference Strain | 4 | Not Reported | nih.gov |
| P. aeruginosa MDR1 | Clinical Isolate | 4 | Not Reported | nih.gov |
| P. aeruginosa MDR2 | Clinical Isolate | 8 | Not Reported | nih.gov |
| E. coli K12 | Non-pathogenic | 2 | 4 | nih.gov |
| E. coli O157:H7 | Pathogenic | 4 | 8 | nih.gov |
The antimicrobial activity of this compound extends to Gram-positive bacteria. wikipedia.orgnih.gov While derivatives of Esculentin-1a (B1576700) have been described as having a somewhat weaker effect on Gram-positive compared to Gram-negative bacteria, they remain effective. For instance, studies on Esc(1-21) have determined its minimum inhibitory concentration against strains of Staphylococcus aureus, a common cause of skin and systemic infections.
Bacterial biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. nih.gov Peptides isolated from Hylarana latouchii have been found to possess antibiofilm capabilities. nih.gov The derivative Esc(1-21) has shown potent activity against both the formation and the mature structure of P. aeruginosa biofilms. nih.govresearchgate.net It can inhibit the regrowth of cells from a treated biofilm and eliminate existing biofilm cells within a few hours. nih.gov Furthermore, Esc(1-21) and its diastereomer have been shown to disrupt P. aeruginosa biofilms formed on soft contact lenses, highlighting a potential therapeutic application. nih.gov
Table 2: Anti-Biofilm Activity of Esculentin-1a(1-21) Against Pseudomonas aeruginosa This table presents data for the related peptide Esculentin-1a(1-21).
| Activity Type | Concentration (µM) | Effect | Source |
| Minimal Biofilm Inhibitory Concentration (MBIC) | 4 | Inhibition of biofilm formation | nih.gov |
| Minimal Biofilm Eradication Concentration (MBEC) | 12 | Eradication of established biofilm | nih.gov |
Antifungal Efficacy (e.g., Candida albicans, Phytophthora nicotianae)
This compound is recognized for its antifungal properties. wikipedia.org The broader esculentin family demonstrates activity against a range of fungal pathogens. The N-terminal fragment of Esculentin-1b, known as Esc(1-18), is effective against Candida albicans, a common human fungal pathogen. nih.govnih.gov This peptide fragment not only kills the yeast form but is also active against the more virulent hyphal form and can inhibit the yeast-to-hypha transition at sub-inhibitory concentrations. nih.govnih.gov The mechanism is believed to involve the perturbation and permeabilization of the fungal cell membrane. nih.gov Another study noted that a fragment of Esculentin-1b was four times more potent against the plant pathogen Phytophthora nicotianae than the full-length peptide.
Antiprotozoal Efficacy
Database entries indicate that this compound possesses antiprotozoal activity. sciencechina.cn The skin secretions of amphibians are generally known to contain peptides active against protozoa. nih.gov However, specific pre-clinical in vivo or in vitro studies detailing the efficacy and target protozoan species for this compound are not extensively available in the current scientific literature.
Immunomodulatory Effects in Pre-Clinical Models
Beyond direct microbial killing, peptides of the esculentin family exhibit significant immunomodulatory functions. nih.gov While direct studies on this compound are pending, research on Esculentin-1a derivatives provides strong evidence of these effects. In pre-clinical models using macrophages, these peptides have been shown to reduce the secretion of the pro-inflammatory cytokine IL-6 and inhibit the expression of cyclooxygenase-2 (COX-2) when the cells are stimulated by P. aeruginosa lipopolysaccharide (LPS). nih.gov They also inhibit the release of TNF-α, likely by binding directly to the bacterial endotoxin (B1171834) LPS. nih.gov This action can prevent an excessive and damaging inflammatory response during an infection. nih.gov
Furthermore, these peptides have demonstrated the ability to promote the clearance of P. aeruginosa that has been internalized by lung epithelial cells. nih.gov They can also stimulate the migration of alveolar epithelial cells, suggesting a role in promoting airway wound repair following infection. nih.gov
Impact on Macrophage Function (e.g., RAW264.7 cells)
The RAW264.7 cell line, a murine macrophage-like cell line, is a standard model for studying the effects of compounds on macrophage function, including inflammatory responses and phagocytosis. atcc.org Macrophages play a critical role in the immune response by engulfing pathogens, clearing cellular debris, and producing signaling molecules that orchestrate the inflammatory response. chemicalbook.comarvojournals.org
While direct studies on this compound with RAW264.7 cells are not available, research on other AMPs demonstrates their ability to modulate macrophage activity. For instance, some AMPs can reduce the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com They can also influence macrophage polarization, a process where macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). mdpi.com The interaction of peptides with macrophages can lead to the activation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory process. nih.gov
The potential effects of this compound on macrophage function are likely linked to its structural characteristics, such as its net positive charge and amphipathic nature, which are common features of AMPs. imrpress.com These properties enable interaction with cell membranes and could trigger various cellular responses in macrophages.
Table 1: Potential Interactions of this compound with Macrophages (based on related AMP studies)
| Cell Line | Potential Effect | Observed in Related Peptides | Potential Significance |
| RAW264.7 | Modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | Yes | Regulation of the inflammatory response |
| RAW264.7 | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) synthesis | Yes | Anti-inflammatory effects |
| RAW264.7 | Influence on phagocytic activity | Yes | Enhancement of pathogen clearance |
| RAW264.7 | Activation of intracellular signaling pathways (NF-κB, MAPK) | Yes | Initiation of immune responses |
Promotion of Cell Migration in Epithelial Cell Models
Epithelial cell migration is a fundamental process in wound healing, where cells move to cover a damaged area and restore tissue integrity. frontiersin.org The ability of a compound to promote this process is a key indicator of its potential for wound repair.
Studies on a derivative of Esculentin-1a, specifically the fragment Esc(1-21), have demonstrated its capacity to stimulate the migration of human keratinocytes (HaCaT cells) and bronchial epithelial cells. nih.govnih.gov This pro-migratory effect is significant as it suggests a role in accelerating the re-epithelialization of wounds. The mechanism behind this activity has been linked to the activation of the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov
Notably, in bronchial epithelial cells, Esc(1-21) and its diastereomer, Esc(1-21)-1c, not only promoted cell migration but also restored the migration that was inhibited by bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.gov This suggests a dual action of the peptide: direct antimicrobial activity and promotion of tissue repair in the presence of infection.
Table 2: Promotion of Cell Migration by Esculentin-1a Derivatives
| Cell Model | Peptide Derivative | Key Finding | Mechanism of Action | Reference |
| Human Keratinocytes (HaCaT) | Esc(1-21) | Significantly stimulated cell migration. | Involves activation of the epidermal growth factor receptor (EGFR). | nih.gov |
| Bronchial Epithelial Cells | Esc(1-21) | Promoted cell migration and restored migration inhibited by LPS. | Mediated by the EGFR signaling pathway. | nih.gov |
| Bronchial Epithelial Cells | Esc(1-21)-1c | Showed enhanced cell migration-promoting activity compared to Esc(1-21). | Mediated by the EGFR signaling pathway. | nih.gov |
Efficacy in Relevant Pre-Clinical Infection Models
To assess the therapeutic potential of Esculentin-derived peptides, their efficacy has been evaluated in pre-clinical animal models of infection. These models aim to mimic human infectious diseases and provide crucial data on the in vivo activity of the compounds.
Murine Models of Bacterial Keratitis
Bacterial keratitis is a serious infection of the cornea that can lead to vision loss. nih.govnih.gov Pseudomonas aeruginosa is a common causative agent of bacterial keratitis, particularly in contact lens wearers. nih.govnih.gov Murine models of bacterial keratitis are well-established for evaluating new antimicrobial therapies. arvojournals.orgarvojournals.org
A study investigating the efficacy of Esculentin-1a(1-21)NH2 in a murine model of P. aeruginosa keratitis demonstrated a significant reduction in the severity of the infection. nih.gov Topical administration of the peptide resulted in a lower clinical score, a significant decrease in the bacterial load in the cornea, and reduced recruitment of inflammatory cells compared to the control group. nih.gov These findings highlight the potential of Esculentin-derived peptides as a topical treatment for bacterial eye infections. mdpi.com
Table 3: Efficacy of Esculentin-1a(1-21)NH2 in a Murine Model of Bacterial Keratitis
| Infection Model | Treatment | Outcome Measures | Results | Reference |
| P. aeruginosa Keratitis in Mice | Esculentin-1a(1-21)NH2 eye drops | Clinical Score of Infection | Significant reduction compared to vehicle control. | nih.gov |
| Corneal Bacterial Load (CFU/cornea) | Significant reduction compared to vehicle control. | nih.gov | ||
| Inflammatory Cell Infiltration | Reduced by approximately half compared to untreated eyes. | nih.gov |
Lung Infection Models with Encapsulated Peptides
Lung infections, particularly those caused by antibiotic-resistant bacteria like P. aeruginosa, are a major clinical challenge. nih.gov Encapsulating antimicrobial peptides in nanoparticles is a promising strategy to enhance their delivery to the lungs and improve their stability and efficacy. mdpi.comaimspress.com
While direct studies on encapsulated this compound are not available, research on encapsulated derivatives of Esculentin-1a provides valuable insights. A study using a mouse model of acute P. aeruginosa lung infection found that a diastereomer of Esc(1-21), Esc(1-21)-1c, was highly effective at reducing the bacterial burden in the lungs. mdpi.com When encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, these peptides demonstrated sustained antibacterial activity. aimspress.com This approach not only improves the therapeutic efficacy but also has the potential to reduce the required dosage and minimize potential side effects. mdpi.comresearchgate.net
Table 4: Efficacy of Encapsulated Esculentin-1a Derivatives in a Murine Lung Infection Model
| Infection Model | Treatment | Key Finding | Significance | Reference |
| Acute P. aeruginosa Lung Infection in Mice | Esc(1-21)-1c (diastereomer) | Significantly reduced the lung bacterial burden. | Demonstrates potent in vivo antibacterial activity. | mdpi.com |
| Acute P. aeruginosa Lung Infection in Mice | Esc(1-21) and Esc(1-21)-1c encapsulated in PLGA nanoparticles | Showed stronger and more sustained antibacterial activity compared to free peptides. | Encapsulation enhances peptide delivery and efficacy for lung infections. | aimspress.com |
Structure Activity Relationship Sar Studies of Esculentin 1lta and Its Analogues
Role of Peptide Length and Fragment Analysis
Research has consistently shown that the antimicrobial properties of esculentin (B142307) peptides are largely concentrated in their N-terminal region. nih.gov The N-terminal fragment Esculentin-1b(1-18), often denoted as Esc(1-18), has been found to be highly active against a wide range of bacterial and fungal species. nih.govresearchgate.net This fragment is capable of increasing the permeability of both the outer and inner membranes of bacteria, a mechanism of action similar to that of the full peptide. nih.gov Studies have confirmed that the first 18 amino acids are fundamental to the peptide's antimicrobial function. pensoft.net
A slightly longer fragment, Esculentin-1a(1-21) or Esc(1-21), has also been extensively studied. This 21-amino acid peptide demonstrated higher activity than Esc(1-18) in inhibiting the growth of Gram-negative bacteria. nih.govnih.gov Esc(1-21) exhibits potent and rapid membranolytic activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. nih.govnih.gov The activity of these N-terminal fragments underscores that this specific region of the peptide is the primary locus of its microbicidal power. nih.gov In contrast, the C-terminal fragment (residues 19-46) of esculentin-1 (B1576701) was found to be devoid of antibacterial activity. nih.gov
Activity of Esculentin-1LTa N-Terminal Fragments
| Peptide Fragment | Key Research Findings | Primary Activity Spectrum |
|---|---|---|
| Esc(1-18) | Retains a wide spectrum of the antimicrobial activity of the full-length peptide; capable of permeabilizing bacterial membranes. nih.govnih.gov The first 18 residues are considered to control the antimicrobial feature. pensoft.net | Broad-spectrum antibacterial and antifungal. nih.gov |
| Esc(1-21) | Shows higher activity than Esc(1-18) against Gram-negative bacteria. nih.govnih.gov Exhibits strong membranolytic effects. nih.gov | Potent against Gram-negative bacteria, with lower efficacy against Gram-positive strains in its native form. nih.gov |
While N-terminal fragments are functionally active, comparisons reveal that the full-length peptide often possesses superior potency. The 46-amino acid Esculentin-1 is among the most potent AMPs isolated from Rana esculenta skin secretions. nih.gov Its N-terminal 1-18 fragment, though highly active, demonstrates a lower level of activity against most bacterial and fungal species compared to the parent molecule. nih.govresearchgate.net
Significance of Amino Acid Composition and Sequence
The specific sequence of amino acids dictates the peptide's fundamental physicochemical properties, including its net charge and hydrophobicity. The arrangement of these residues determines the peptide's amphipathic nature, which is crucial for membrane interaction.
Like many AMPs, Esculentin-1 peptides are cationic, a property that facilitates their initial electrostatic attraction to the negatively charged components of microbial membranes. mdpi.comnih.gov This interaction helps concentrate the peptide at the bacterial surface, promoting subsequent disruptive activities. mdpi.com
Modifying the amino acid sequence through strategic substitutions is a powerful tool for enhancing the properties of AMPs. nih.gov Such changes can fine-tune hydrophobicity, helicity, and amphipathicity to improve antimicrobial potency and spectrum. nih.gov
One study demonstrated that replacing three L-amino acids in Esc(1-21) with α-aminoisobutyric acid (Aib) residues significantly increased the peptide's α-helicity. nih.gov This modification resulted in an analogue that was more active against several Gram-positive bacterial strains than the parent peptide, without compromising its activity against Gram-negative bacteria or increasing its toxicity toward epithelial cells. nih.gov
Another investigation focused on the single substitution of Glycine at position 8 in Esc(1-21) with residues like Aib or Proline. nih.gov The goal of these substitutions was to modulate the peptide's physicochemical properties, such as its α-helical content and amphipathicity. The resulting analogues showed altered activity profiles, highlighting how even a single residue change can have a profound impact on the peptide's biological function. nih.gov
Impact of Amino Acid Substitutions in Esc(1-21) Analogues
| Parent Peptide | Substitution(s) | Resulting Change in Property | Effect on Activity |
|---|---|---|---|
| Esc(1-21) | Three L-amino acids replaced with α-aminoisobutyric acid (Aib) at positions 1, 10, and 18. nih.gov | Promoted and stabilized the α-helix conformation. nih.gov | Increased potency against Gram-positive bacteria; activity against Gram-negative bacteria was retained. nih.gov |
| Esc(1-21) | Single substitution of Glycine at position 8 (Gly8) with Aib, Proline, or D-Proline. nih.gov | Modulated α-helical content and amphipathicity. nih.gov | Conferred activity against Staphylococcus aureus, including drug-resistant and biofilm-forming strains. nih.gov |
Conformational Determinants
The three-dimensional structure that this compound and its analogues adopt, particularly in a membrane-like environment, is a key determinant of their antimicrobial action. Anuran antimicrobial peptides commonly form an amphipathic α-helix when interacting with membranes. nih.gov This conformation places hydrophobic residues on one face of the helix and hydrophilic/cationic residues on the opposite face, facilitating membrane insertion and disruption.
The solution structure of Esculentin-1c was found to be composed of three α-helices, each displaying amphipathic characteristics. nih.gov This structure is considered essential for its ability to permeate bacterial membranes and exert its antimicrobial effect. nih.gov
Efforts to stabilize this helical conformation have proven effective in boosting activity. The incorporation of Aib residues into Esc(1-21) promoted a more stable α-helical structure, which was directly linked to its enhanced activity against Gram-positive bacteria. nih.gov Similarly, constraining a related peptide, Esculentin-2EM, into an α-helical conformation using a hydrocarbon "staple" led to remarkable increases in both antimicrobial activity and helical content. nih.gov These findings confirm that the formation and stability of an amphipathic α-helix are critical conformational determinants for the biological function of the esculentin family of peptides.
Role of Alpha-Helical Content and Stability
The adoption of an alpha-helical conformation is a critical factor for the antimicrobial efficacy of this compound and its analogues. This secondary structure facilitates the peptide's interaction with and disruption of microbial cell membranes. In aqueous solutions, these peptides often exist in a random coil conformation. However, in the presence of a membrane-mimicking environment, such as in contact with bacterial cells, they undergo a conformational change to form an amphipathic alpha-helix. This structure strategically positions hydrophobic and cationic residues on opposite faces of the helix, a key feature for membrane interaction and permeabilization.
Studies on truncated analogues of Esculentin-1a (B1576700), such as Esc(1-21) and Esc(1-18), have demonstrated a direct correlation between their alpha-helical content and their antimicrobial potency. Circular dichroism experiments have shown that both Esc(1-18) and Esc(1-21) adopt an alpha-helical structure in environments that mimic biological membranes. The longer peptide, Esc(1-21), generally exhibits a higher degree of helicity and, correspondingly, more potent antimicrobial activity against a range of bacteria, including pathogenic strains of Escherichia coli. mdpi.com This suggests that the stability and extent of the alpha-helical structure are paramount to the peptide's function.
The stability of this helical structure is also a determinant of its biological activity. A stable alpha-helix ensures the appropriate spatial arrangement of amino acid side chains, which is necessary for effective membrane disruption. Factors that enhance helix stability, such as specific amino acid substitutions, can therefore lead to analogues with improved antimicrobial properties.
Table 1: Antimicrobial Activity of Esculentin-1a Analogues
| Peptide | Minimal Inhibitory Concentration (MIC) in µM | |
|---|---|---|
| E. coli K12 | E. coli O157:H7 EDL933 | |
| Esc(1-21) | 2 | 4 |
| Esc(1-18) | 16 | 32 |
Impact of Disulfide Bridges and Cyclization
Esculentin-1 peptides, including this compound, naturally contain a C-terminal disulfide bridge, which creates a cyclic structure. This cyclization has a profound impact on the peptide's antimicrobial activity. Comparative studies between the cyclic and linear forms of Esculentin-1 have revealed that the cyclic analogue exhibits significantly more potent and rapid bactericidal activity, particularly against Gram-negative bacteria. nih.gov
The disulfide bridge confers a more constrained and stable conformation to the peptide. This pre-structured arrangement is thought to reduce the entropic penalty upon binding to the bacterial membrane, thereby facilitating a more efficient interaction. The cyclic structure can also enhance the peptide's resistance to degradation by exopeptidases, prolonging its active lifespan.
The enhanced activity of the cyclic form is especially pronounced against Gram-negative bacteria. This is likely due to the specific interactions of the constrained peptide structure with the complex outer membrane of these bacteria, which is rich in lipopolysaccharides. The data suggests that while both linear and cyclic forms retain some level of activity, the cyclization is a key evolutionary feature that optimizes the antimicrobial efficacy of Esculentin-1 peptides.
Table 2: Effect of Cyclization on the Antimicrobial Activity of Esculentin-1
| Form | Relative Activity against Gram-negative bacteria | Relative Activity against Staphylococcus aureus |
|---|---|---|
| Cyclic (with disulfide bridge) | Faster and more potent killing | Active |
| Linear (without disulfide bridge) | Slower killing | Active |
Environmental Factors Affecting Activity
The antimicrobial efficacy of this compound and its analogues is not only determined by their intrinsic structural features but is also significantly influenced by the surrounding environmental conditions. Factors such as ionic strength, the presence of biological fluids, and enzymatic stability can modulate the peptide's activity.
Influence of Ionic Strength (e.g., NaCl concentration)
The concentration of salts, particularly sodium chloride (NaCl), in the environment can have a differential effect on the activity of Esculentin-1 peptides depending on the target microorganism. Research has shown that the potent activity of Esculentin-1 analogues against Gram-negative bacteria is largely unaffected by physiological salt concentrations. nih.gov This is a significant advantage, as many antimicrobial peptides lose their efficacy in high-salt environments, which are often encountered in biological fluids and infection sites.
In contrast, the activity of Esculentin-1 against the Gram-positive bacterium Staphylococcus aureus has been found to be sensitive to ionic strength, with a notable loss of activity at high salt concentrations. nih.gov This differential effect is likely due to the differences in the cell envelope structures of Gram-positive and Gram-negative bacteria and how the initial electrostatic interactions between the cationic peptide and the bacterial surface are affected by shielding from salt ions.
Table 3: Influence of NaCl on the Antimicrobial Activity of Esculentin-1 Analogues
| Bacterial Type | Activity in Low Salt | Activity in High Salt |
|---|---|---|
| Gram-negative bacteria | High | High (unaffected) |
| Staphylococcus aureus (Gram-positive) | High | Low (inhibited) |
Impact of Biological Fluids (e.g., human basal tears)
While direct studies on the activity of this compound in human basal tears are not available, the composition of this biological fluid suggests potential interactions that could influence the peptide's efficacy. Human tears contain a complex mixture of proteins, salts, and lipids that contribute to the innate defense of the ocular surface. The salt concentration in tears is comparable to physiological saline, which, as discussed, may impact the activity of this compound against certain bacteria.
Enzymatic Stability and Resistance to Proteolysis (e.g., elastase)
The susceptibility of antimicrobial peptides to proteolytic degradation is a significant hurdle for their therapeutic development. Elastase, a protease found in high concentrations at sites of inflammation and infection, particularly in the lungs of cystic fibrosis patients, can readily degrade many antimicrobial peptides.
Studies on Esculentin-1a derived peptides have shown that the native all-L-amino acid peptide, Esc(1-21), is susceptible to degradation by both human and bacterial elastase. However, strategic modifications to the peptide's structure can significantly enhance its stability. The introduction of D-amino acids at specific positions in the peptide sequence has been shown to create a diastereomer, Esc(1-21)-1c, with markedly increased resistance to elastase degradation. nih.gov This enhanced stability is achieved without compromising, and in some cases even improving, the antimicrobial activity. This highlights a promising strategy for the development of more robust Esculentin-based therapeutics.
Table 4: Stability of Esculentin-1a Analogues in the Presence of Elastase
| Peptide | Susceptibility to Human and P. aeruginosa Elastase |
|---|---|
| Esc(1-21) (all-L-amino acids) | Susceptible to degradation |
| Esc(1-21)-1c (with D-amino acids) | Significantly more resistant to degradation |
Synthetic Strategies and Rational Design of Esculentin 1lta Analogues
Chemical Synthesis Methodologies
Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), stands as a cornerstone for producing Esculentin-1LTa and its derivatives with high purity and precision.
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the artificial production of peptides. In this technique, a peptide chain is incrementally elongated while its C-terminal end is anchored to an insoluble polymeric support. This solid-phase approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. mdpi.com
The most common strategy employed for SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general cycle of Fmoc-based SPPS involves:
Deprotection: The Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide is removed, typically using a base like piperidine.
Activation and Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed N-terminus of the growing peptide chain.
Washing: The solid support is thoroughly washed to remove unreacted reagents and by-products.
This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, usually with a strong acid such as trifluoroacetic acid (TFA). nih.gov
| Step | Description | Reagents Commonly Used |
| Resin Preparation | The solid support (resin) is prepared for the attachment of the first amino acid. | Polystyrene-based resins (e.g., PS-BDODMA) |
| First Amino Acid Attachment | The C-terminal amino acid is covalently linked to the resin. | MSNT, HBTU/HOBt |
| Chain Elongation (Cyclical) | Sequential addition of amino acids. | Fmoc-protected amino acids, piperidine, coupling agents |
| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) |
| Purification | The crude peptide is purified to a high degree. | High-Performance Liquid Chromatography (HPLC) |
| Characterization | The final peptide's identity and purity are confirmed. | Mass Spectrometry (e.g., MALDI-TOF MS), Amino Acid Analysis |
Table 1: General Protocol for Fmoc-based Solid-Phase Peptide Synthesis.
The synthesis of specific fragments of esculentin (B142307) peptides has been successfully demonstrated using SPPS. For instance, peptide segments of esculentin-1 (B1576701) have been synthesized on a 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA) support. nih.gov In such studies, conventional Fmoc synthetic protocols were used for the stepwise assembly of the amino acids. The synthesized peptide fragments were subsequently cleaved from the support using TFA, purified by HPLC, and characterized by mass spectrometry and amino acid analysis to confirm their primary structure. nih.gov
Recombinant Expression Systems for Analog Production
For the large-scale and cost-effective production of this compound analogues, recombinant DNA technology offers a powerful alternative to chemical synthesis. Escherichia coli is a commonly used host for this purpose. nih.govresearchgate.net
Escherichia coli is a popular choice for recombinant protein production due to its rapid growth, high yield, and well-understood genetics. researchgate.net However, the direct expression of antimicrobial peptides like this compound can be toxic to the bacterial host. To overcome this, these peptides are often expressed as part of a larger, inactive fusion protein. nih.gov The gene encoding the this compound analogue is cloned into an expression vector, which is then introduced into an E. coli strain. Upon induction, the bacteria produce the fusion protein, which often accumulates in insoluble aggregates known as inclusion bodies. nih.govmdpi.com This sequestration within inclusion bodies protects the host cell from the peptide's antimicrobial activity. nih.gov
The fusion protein approach is a key strategy for the successful recombinant production of antimicrobial peptides. nih.gov This method involves genetically fusing the target peptide to a larger, more stable carrier protein. This strategy not only masks the peptide's toxicity but can also enhance expression levels and simplify purification. biopharminternational.com
A common approach involves inserting the peptide of interest at the N-terminus of a fusion partner. nih.gov A specific cleavage site is engineered between the carrier protein and the peptide, allowing for the eventual release of the active peptide. For example, a cyanogen (B1215507) bromide cleavage site can be introduced, which allows the peptide to be cleaved from the fusion protein. nih.gov
| Fusion Partner | Purpose | Cleavage Method Example | Reference |
| Various carrier proteins | Mask toxicity, enhance expression, facilitate purification | Chemical (e.g., Cyanogen bromide) | nih.gov |
| Solubility-enhancing tags | Improve the solubility of the fusion protein | Enzymatic (e.g., TEV protease) | nih.gov |
| Aggregation-promoting carriers | Drive the fusion protein into inclusion bodies | Chemical or Enzymatic | nih.gov |
Table 2: Examples of Fusion Protein Strategies for Antimicrobial Peptide Production in E. coli.
Following expression, the inclusion bodies are harvested, and the fusion protein is solubilized and then refolded. The final step is the cleavage of the fusion protein to release the this compound analogue, which is then purified to homogeneity. nih.gov
Design Principles for Enhanced Biological Properties
The rational design of this compound analogues aims to improve their therapeutic potential by enhancing antimicrobial activity and specificity, while minimizing any undesirable effects. This is achieved by systematically modifying key physicochemical properties of the peptide. mdpi.comnih.gov
Key design principles include:
Modulating Hydrophobicity: The hydrophobicity of the peptide is crucial for its interaction with bacterial membranes. Increasing hydrophobicity can enhance antimicrobial potency, but excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells. mdpi.com
Altering Net Positive Charge: A higher net positive charge generally improves the initial electrostatic attraction of the peptide to the negatively charged bacterial membranes, which can lead to enhanced antimicrobial activity. mdpi.com However, an excessively high charge can also increase unwanted interactions with host cells. mdpi.com
Stabilizing Secondary Structure: Many antimicrobial peptides, including esculentins, adopt an amphipathic α-helical structure upon interacting with membranes. mdpi.com Modifications that stabilize this helical conformation can lead to improved membrane disruption and greater antimicrobial efficacy.
Amino Acid Substitution: Replacing specific amino acids can fine-tune the peptide's properties. For example, incorporating tryptophan residues can enhance membrane interaction. nih.gov The introduction of non-natural amino acids can increase resistance to proteolytic degradation. frontiersin.org
Truncation and Alanine Scanning: Structure-activity relationship studies often involve creating shortened versions of the peptide (truncation) to identify the minimal active sequence. researchgate.netnih.gov Alanine scanning, where individual amino acids are systematically replaced by alanine, helps to identify key residues essential for activity. researchgate.netnih.gov
| Design Strategy | Objective | Example Modification |
| Increase Cationicity | Enhance attraction to bacterial membranes | Substitution with Lysine (B10760008) or Arginine |
| Optimize Hydrophobicity | Improve membrane interaction and potency | Substitution with Tryptophan or Leucine |
| Enhance Proteolytic Stability | Increase peptide lifespan in biological systems | N- or C-terminal modifications, use of D-amino acids or non-natural amino acids |
| Improve Selectivity | Reduce toxicity to host cells | Disrupting the amphipathic structure on the non-polar face |
Table 3: Rational Design Strategies for this compound Analogues.
By applying these principles, researchers can create novel this compound analogues with a superior profile of high antimicrobial potency and selectivity, making them promising candidates for further development.
Amino Acid Substitutions (e.g., Non-Coded Amino Acids, D-Amino Acids)
A primary strategy to optimize the function of Esculentin-1a (B1576700) derivatives involves the substitution of standard amino acids with non-coded or stereoisomeric variants. nih.gov This approach modifies the peptide's physicochemical properties, such as helicity, stability, and interaction with bacterial membranes. nih.gov
One approach is the incorporation of α-aminoisobutyric acid (Aib), a non-coded amino acid known to promote helical structures. In one study, three Aib residues were incorporated into the sequence of Esc(1-21). This modification was shown to enhance the α-helical conformation of the peptide. The resulting analogue demonstrated increased activity against several Gram-positive bacterial strains while maintaining its effectiveness against Gram-negative bacteria.
Another key modification is the substitution of L-amino acids with their D-enantiomers. nih.gov D-amino acids are not recognized by host or bacterial proteases, which significantly increases the peptide's resistance to enzymatic degradation. nih.gov An analogue of Esc(1-21), designated Esc(1-21)-1c, was synthesized by replacing two L-amino acids (Leucine at position 14 and Serine at position 17) with their corresponding D-amino acid forms. This strategic substitution was designed to protect the peptide from proteolysis and reduce its cytotoxicity. nih.gov Research on these analogues confirmed that such modifications can improve stability and optimize the therapeutic profile of the peptide. nih.gov
| Analogue | Modification | Stated Purpose/Observed Effect | Reference |
| Aib-Esc(1-21) | Insertion of three α-aminoisobutyric acid (Aib) residues | Promoted α-helix conformation; increased activity against Gram-positive bacteria. | |
| Esc(1-21)-1c | Replacement of L-Leu¹⁴ and L-Ser¹⁷ with D-Leu and D-Ser | Designed to reduce cytotoxicity and protect against proteolytic degradation. | nih.gov |
Hybrid Peptide Constructs (e.g., with Melittin)
Hybridization involves combining sequences from two or more distinct peptides to create a new molecule with synergistic or novel properties. A notable example is the design of a hybrid peptide, BKR1, which was constructed using helical fragments from Esculentin-1a and Melittin. reviewofcontactlenses.com Melittin is a potent antimicrobial peptide known for its membrane-disrupting capabilities. reviewofcontactlenses.com
The design of BKR1 included modifications to the parent sequences and the addition of a valine residue at the N-terminus to increase its projected half-life. reviewofcontactlenses.com In silico analysis revealed that the resulting hybrid peptide BKR1 possessed a higher positive charge (+9) compared to its parent peptides, Esculentin-1a (+5) and Melittin (+6). reviewofcontactlenses.com This increased charge is expected to enhance its interaction with negatively charged bacterial membranes. Functional assays confirmed that BKR1 exhibited bactericidal activity against several strains of Gram-negative bacteria with no hemolytic effects observed. reviewofcontactlenses.com
| Peptide | Origin/Type | Net Charge | Hydrophobic Ratio | Reference |
| Esculentin-1a | Parent Peptide | +5 | 43% | reviewofcontactlenses.com |
| Melittin | Parent Peptide | +6 | 46% | reviewofcontactlenses.com |
| BKR1 | Esculentin-1a/Melittin Hybrid | +9 | 33% | reviewofcontactlenses.com |
Rational Design via Structure-Based Approaches
The design of novel this compound analogues is heavily guided by structure-activity relationship (SAR) studies. The antimicrobial function of this peptide family is intrinsically linked to their ability to form an amphipathic α-helical structure in membrane-mimicking environments. frontiersin.org This structure, featuring a hydrophobic face and a hydrophilic, positively charged face, is crucial for permeating and disrupting bacterial cell membranes. frontiersin.org
Advanced Delivery System Development
To translate the potent in vitro activity of this compound and its analogues into effective therapeutic applications, advanced delivery systems are being developed. These systems aim to protect the peptide from degradation, increase its local concentration at the target site, and improve its penetration through biological barriers. frontiersin.orgnih.gov
Peptide-Nanoparticle Conjugation (e.g., Gold Nanoparticles, PLGA Nanoparticles)
Conjugating antimicrobial peptides to nanoparticles is a promising strategy to overcome limitations such as poor stability and inefficient delivery. frontiersin.orgnih.gov
Gold Nanoparticles (AuNPs): The Esc(1-21) peptide has been covalently conjugated to gold nanoparticles via a polyethylene (B3416737) glycol (PEG) linker, creating a nano-formulation termed AuNPs@Esc(1-21). frontiersin.org This conjugation resulted in a dramatic enhancement of the peptide's efficacy. The activity of AuNPs@Esc(1-21) against both planktonic and biofilm forms of Pseudomonas aeruginosa was increased by approximately 15-fold compared to the free peptide. frontiersin.org Furthermore, the nanoparticle conjugate showed significantly greater resistance to proteolytic digestion and was able to disintegrate bacterial membranes at very low concentrations. frontiersin.org These findings position AuNPs@Esc(1-21) as an attractive formulation for treating skin infections. frontiersin.orgfrontiersin.org
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer ideal for creating drug delivery systems. mdpi.com Researchers have successfully encapsulated Esculentin-1a derivatives, including Esc(1-21) and Esc(1-21)-1c, into PLGA nanoparticles. nih.gov These peptide-loaded nanoparticles were developed for pulmonary delivery to treat lung infections caused by P. aeruginosa. nih.gov The encapsulation provided sustained release of the peptides and improved their ability to penetrate through simulated cystic fibrosis mucus. nih.gov In a mouse model of P. aeruginosa lung infection, a single administration of the Esc-peptide-loaded PLGA nanoparticles resulted in a significant, 3-log reduction in the pulmonary bacterial load that was sustained for up to 36 hours. nih.gov
| Delivery System | Peptide | Key Finding | Reference |
| Gold Nanoparticles (AuNPs) | Esc(1-21) | ~15-fold increase in activity against P. aeruginosa; enhanced proteolytic resistance. | frontiersin.org |
| PLGA Nanoparticles | Esc(1-21) & Esc(1-21)-1c | Sustained release; 3-log reduction in bacterial load in vivo for up to 36h. | nih.gov |
Formulation Strategies for Targeted Delivery (e.g., Topical Formulations, Antimicrobial Contact Lenses)
The development of specific formulations is crucial for applying this compound analogues to treat localized infections.
Topical Formulations: The enhanced stability and activity of nanoparticle-conjugated esculentin derivatives make them excellent candidates for topical treatments for skin and wound infections. frontiersin.orgfrontiersin.org Formulations like AuNPs@Esc(1-21) are particularly attractive for this purpose. frontiersin.org Studies have demonstrated that Esc-1a(1-21)NH2 not only has antimicrobial properties but also actively promotes wound healing by stimulating the migration of human keratinocytes and promoting angiogenesis. medchemexpress.comjst.go.jp This dual action makes its inclusion in a topical formulation for infected wounds particularly valuable.
Antimicrobial Contact Lenses: Contact lens-related microbial keratitis is a serious vision-threatening infection. uh.edu There is a pressing need to develop antimicrobial contact lenses that can prevent bacterial adhesion and biofilm formation. nih.govdovepress.comrsc.org Antimicrobial peptides are considered ideal agents for this application due to their broad-spectrum activity. reviewofcontactlenses.comnih.govnih.gov The covalent tethering of potent peptides like Esculentin-1a and its stabilized analogues to the surface of a contact lens is a proposed strategy to prevent microbial colonization. uh.edu The development of stable and highly active forms of esculentin through nanoparticle conjugation and amino acid substitution supports their potential use in such advanced therapeutic devices. uh.edunih.gov
Advanced Research Methodologies Applied to Esculentin 1lta Studies
High-Throughput Screening for Antimicrobial and Anti-Biofilm Activity
High-Throughput Screening (HTS) methodologies enable the rapid assessment of the antimicrobial and anti-biofilm capabilities of compounds against a wide array of microorganisms. nih.gov These techniques are essential for efficiently identifying new and effective antimicrobial agents by automating processes to test large numbers of substances simultaneously. nih.govnih.gov HTS assays typically measure microbial growth by optical density, allowing for the simultaneous determination of a compound's ability to kill planktonic (free-living) bacteria and to inhibit or eradicate biofilms. nih.gov
Esculentin (B142307) peptides have demonstrated significant efficacy against both planktonic and biofilm forms of the opportunistic pathogen Pseudomonas aeruginosa. nih.gov The N-terminal fragment, Esculentin-1a(1-21), is particularly potent. nih.govmdpi.com Studies have shown it is capable of killing sessile (biofilm) cells and inhibiting the regrowth of cells from a treated biofilm. nih.gov The minimum bactericidal concentration for biofilm cells (MBCb) for Esc(1-21) was found to be 12 μM, which is only three times higher than its minimum inhibitory concentration (MIC) against planktonic cells. nih.gov This contrasts sharply with many conventional antibiotics, which may require concentrations up to 100-fold higher than their MIC to be effective against biofilms. nih.gov The ability of Esculentin peptides to disrupt bacterial biofilms is a key property investigated through screening assays. uniroma1.it
| Form | Metric | Concentration (μM) | Effect | Source |
|---|---|---|---|---|
| Planktonic | MIC | 4 | Inhibition of growth | nih.gov |
| Planktonic | Killing | 8 | ~100% kill | nih.gov |
| Biofilm | MBCb | 12 | Eradication of biofilm cells | nih.gov |
| Biofilm | Disruption | 24 | Disassembly of extracellular matrix | nih.govresearchgate.net |
Spectroscopic Techniques for Structural Analysis
Spectroscopy is indispensable for determining the three-dimensional structure of peptides, which is intrinsically linked to their biological function.
Circular Dichroism (CD) spectroscopy is a biophysical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. unizar.esresearchgate.net For peptides and proteins, CD spectroscopy in the far-UV region is a powerful tool for analyzing secondary structure content (e.g., α-helices, β-sheets). unizar.esresearchgate.net
Studies on Esculentin-1a (B1576700) and its fragments have used CD spectroscopy to characterize their conformation in various environments. uniroma1.it In an aqueous solution, the peptide typically adopts a random coil structure. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipopolysaccharide (LPS) micelles, it undergoes a significant conformational change to a predominantly α-helical structure. uniroma1.it This transition is critical for its antimicrobial activity, as the amphipathic α-helix allows the peptide to interact with and disrupt bacterial membranes.
| Peptide Fragment | Environment | Observed Secondary Structure | Source |
|---|---|---|---|
| Esculentin-1b(1-18) | Water | Random Coil | uniroma1.it |
| Esculentin-1b(1-18) | TFE/water mixture | α-helical | uniroma1.it |
| Esculentin-1a(1-21) | Aqueous Solution | Random Coil | uniroma1.it |
| Esculentin-1a(1-21) | LPS Micelles | α-helical | uniroma1.it |
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about molecular structure, dynamics, and chemical environment at the atomic level. researchgate.netbioone.org For peptides, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the three-dimensional structure in solution by measuring distances between protons. researchgate.net
NMR studies of the fragment Esculentin-1a(1-21)NH2 have confirmed the findings from CD spectroscopy. In aqueous solution, the absence of specific NOE peaks indicates the peptide is in a disordered, random coil state. However, when studied in the presence of P. aeruginosa lipopolysaccharide (LPS) micelles, the peptide folds into a well-defined amphipathic α-helical conformation. This structure positions its basic lysine (B10760008) residues to form a hydrophilic cluster, which is crucial for binding to the negatively charged LPS and subsequent membrane disruption.
Microscopy for Cellular and Microbial Interactions
Microscopy techniques provide direct visual evidence of a peptide's effect on microbial cells and its localization within host cells.
Confocal laser scanning microscopy allows for high-resolution, 3D imaging of fluorescently labeled molecules within intact cells by eliminating out-of-focus light. researchgate.netimmunology.org This method is ideal for determining the subcellular localization of peptides and understanding their intracellular mechanisms of action. frontiersin.orgrsc.org
To investigate the interaction of Esculentin peptides with host cells, rhodamine-labeled Esc(1-21) was used to treat human bronchial epithelial cells. nih.govnih.gov Confocal microscopy analysis revealed that the peptide becomes localized within the cells, showing a distinct perinuclear distribution. nih.gov This demonstrates that in addition to its membrane-disruptive activity on bacteria, Esculentin-1a can enter host epithelial cells, which is relevant for its ability to clear intracellular pathogens and promote tissue healing. nih.govnih.gov
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of cells at high resolution. nih.gov It is used extensively in microbiology to observe the morphological changes induced by antimicrobial agents on bacterial cells. nih.govasm.org
SEM studies on P. aeruginosa and E. coli treated with Esculentin(1-21) have provided clear evidence of its membrane-disruptive mechanism. nih.govnih.gov Untreated bacteria typically appear as smooth, intact rods. nih.gov Following treatment with the peptide at bactericidal concentrations, the cell surfaces become dramatically altered. nih.govresearchgate.netnih.gov SEM images reveal significant damage, including the formation of blebs, surface wrinkling, and the appearance of debris from lysed cells, confirming that the peptide acts by compromising the integrity of the bacterial cell envelope. nih.govmdpi.com These morphological changes are observed on both planktonic cells and those within a biofilm structure. nih.govresearchgate.net
Cell-Based Assays for Biological Response Evaluation
Cell-based assays are fundamental in understanding the biological effects of peptides like Esculentin-1LTa and its derivatives. These in vitro methods allow researchers to observe and quantify cellular responses to the peptide, providing critical insights into its potential therapeutic applications.
Cell Viability and Proliferation Assays (e.g., MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. abcam.comnih.gov In this assay, mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. abcam.comnih.gov The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells. nih.govbiotium.com
Studies on derivatives of Esculentin-1a, such as Esculentin-1a(1-21)NH2 (Esc(1-21)), have utilized the MTT assay to determine their effects on various cell types. In one study, the viability of bronchial epithelial cells (both wild-type and those with the ΔF508 mutation common in cystic fibrosis) was evaluated after treatment with Esc(1-21). The results indicated that the peptide was not toxic at concentrations up to 64 μM within a 2-hour exposure. However, over a longer period of 24 hours, a reduction in cell viability was observed at higher concentrations. nih.gov
Specifically, at concentrations of 32 μM and 64 μM, Esc(1-21) induced a 20-25% reduction in the viability of epithelial cells after 24 hours. nih.gov This demonstrates a time- and concentration-dependent cytotoxic effect on these specific cell lines.
Table 1: Effect of Esc(1-21) on Bronchial Cell Viability (24h exposure)
| Cell Line | Peptide Concentration (μM) | % Cell Viability Reduction (approx.) |
|---|---|---|
| wt-CFBE & ΔF508-CFBE | 32 | 20% |
| wt-CFBE & ΔF508-CFBE | 64 | 25% |
Data sourced from a study on Esculentin-1a derived peptides. nih.gov
Chemotaxis and Migration Assays
Chemotaxis and cell migration assays are crucial for evaluating the wound healing and immunomodulatory properties of peptides. These assays measure the directed movement of cells in response to a chemical stimulus. nih.govresearchgate.net The Boyden chamber or transwell assay is a common method, where cells are placed in an upper chamber and migrate through a porous membrane towards a lower chamber containing the chemoattractant. frontiersin.orgresearchgate.net Another technique is the scratch assay, where a gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the "wound" is monitored. abcam.com
Research has shown that derivatives of Esculentin-1a possess significant pro-migratory activity. Esculentin-1a(1-21)NH2 was found to stimulate the migration of human keratinocytes (HaCaT cells) more effectively than the human cathelicidin (B612621) LL-37. nih.gov This effect is crucial for skin re-epithelialization during wound healing. nih.gov Further studies revealed that the peptide-induced migration involves the activation of the epidermal growth factor receptor (EGFR) signaling pathway. nih.govnih.gov
The pro-migratory effects are not limited to skin cells. Esc(1-21) and its diastereomer have also been shown to promote the migration of lung epithelial cells. semanticscholar.org This activity is maintained even in the presence of bacterial lipopolysaccharide (LPS), suggesting the peptide could aid in repairing lung tissue damaged by chronic infections, such as those caused by Pseudomonas aeruginosa. semanticscholar.org Another study confirmed that Esculentin-1a(1-21)NH2 promotes the proliferation and migration of human umbilical vein vascular endothelial cells (HUVECs), a key process in angiogenesis, via the PI3K/AKT signaling pathway. nih.gov
Quantitative PCR for Gene Expression Profiling
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the expression levels of specific genes. unisi.itnih.gov The method involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target gene. unisi.it By monitoring the amplification in real-time, it's possible to quantify the initial amount of a specific mRNA transcript, providing insights into how a compound like this compound affects cellular functions at the genetic level. plos.orgnih.gov
Studies on Esculentin-1 (B1576701) derivatives have used qPCR to profile the expression of genes involved in bacterial virulence and host inflammation. In one investigation, sub-inhibitory concentrations of Esc(1-21) and its shorter derivative Esc(1-18) were found to upregulate genes controlling the flagellar system in E. coli O157:H7, including flhC, flhD, fliC, and the regulatory genes csrA and hha. nih.gov This upregulation is thought to inhibit biofilm formation by promoting motility. nih.govmdpi.com
In the context of inflammation, Esculentin peptides have been shown to modulate the expression of host cytokine genes. One study found that Esculentin-1GN inhibits the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes for nitric oxide, interleukin-1β (IL-1β), IL-6, and tumor necrosis factor (TNF), while enhancing the expression of the anti-inflammatory cytokine IL-10. researchgate.netresearchgate.net Similarly, Esc(1-21) was found to inhibit the expression of cyclooxygenase-2 (COX-2) in macrophages activated by P. aeruginosa LPS. semanticscholar.org
Table 2: Gene Expression Changes in Response to Esculentin-1 Derivatives
| Peptide | Target Organism/Cell | Affected Genes | Observed Effect |
|---|---|---|---|
| Esc(1-21) & Esc(1-18) | E. coli O157:H7 | flhC, flhD, fliC, csrA, hha | Upregulation (>1.5 fold change) nih.gov |
| Esculentin-1GN | LPS-stimulated cells | iNOS, IL-1β, IL-6, TNF | Inhibition of expression researchgate.net |
| Esculentin-1GN | LPS-stimulated cells | IL-10 | Enhanced expression researchgate.net |
| Esc(1-21) | LPS-stimulated macrophages | COX-2 | Inhibition of expression semanticscholar.org |
| Esc-1a(1-21)NH2 | HUVECs | CD31 | Upregulation nih.gov |
Data compiled from studies on the gene expression effects of Esculentin-1 derivatives. semanticscholar.orgnih.govnih.govresearchgate.net
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable for modern peptide research. They enable the prediction of peptide structure, function, and interaction with biological targets, thereby accelerating the discovery and design of new therapeutic agents.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein or membrane), forming a stable complex. iss.itnih.gov This method is used to forecast the binding mode and affinity, often quantified by a scoring function. researchgate.netcnjournals.com Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the molecular interactions over time, allowing for the assessment of the stability of the predicted complex under simulated physiological conditions. semanticscholar.orgiss.it
While specific molecular docking or MD simulation studies for this compound were not found, research on related molecules provides insight into how these methods are applied. For instance, docking studies on the related compound esculetin (B1671247) revealed its binding mode to the bacterial enzyme sortase A, highlighting key hydrogen bond interactions. nih.gov For Esculentin-1 peptides like Esc(1-21), it has been proposed based on experimental data that they act via a "carpet-like" mechanism, where the peptides accumulate on and destabilize the bacterial membrane without forming discrete pores. mdpi.comceitec.eu MD simulations are an ideal tool to investigate such membrane-peptide interactions, modeling how the peptide's structure and flexibility contribute to its ability to disrupt the lipid bilayer. ceitec.eu These computational approaches are crucial for understanding the mechanism of action at a molecular level and for guiding the design of peptides with enhanced activity or selectivity. researchgate.netresearchgate.net
Antimicrobial Peptide Databases and Predictive Algorithms
Antimicrobial peptide (AMP) databases are vital, curated repositories of information on thousands of natural and synthetic peptides. researchgate.net These databases, such as the Antimicrobial Peptide Database (APD), CAMPR4, and DBAASP, store comprehensive data including peptide sequences, source organisms, chemical modifications, and biological activities. nih.govresearchgate.netmdpi.comunmc.edu
This compound is cataloged in the Antimicrobial Peptide Database (APD) under the accession number AP02301. imrpress.com The APD provides a searchable interface with detailed information on over 3,000 natural AMPs from all kingdoms of life. unmc.edu Such databases are foundational for the field, enabling statistical analysis and the identification of trends in peptide structure and function. nih.gov
These databases also serve as the training ground for predictive algorithms and machine learning models. nih.gov These computational tools analyze the vast datasets of known AMPs to identify patterns and create models that can predict the antimicrobial potential of novel or modified peptide sequences. mdpi.comnih.gov This in silico screening significantly accelerates the discovery process, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation, ultimately streamlining the development of new peptide-based therapeutics. nih.gov
Phylogenetic Analysis of Esculentin Family Members
Phylogenetic analysis is a crucial methodology in evolutionary biology, used to infer the evolutionary relationships among various biological entities by comparing their heritable traits, such as DNA or protein sequences. embl.org In the study of antimicrobial peptides (AMPs), this approach illuminates the evolutionary history of peptide families, revealing patterns of conservation and divergence that can be linked to their function and the taxonomy of their source organisms.
The esculentin family of peptides, primarily isolated from the skin secretions of frogs, is a subject of significant phylogenetic interest. nih.govfrontiersin.org These peptides are part of a complex chemical defense system and their distribution and primary structures are often species-specific, making them valuable markers for taxonomic and phylogenetic classification. nih.gov The family is broadly divided into two main subfamilies, esculentin-1 and esculentin-2, which differ in length and sequence but share certain structural motifs. frontiersin.orgnih.gov
Research has demonstrated that the amino acid sequences of esculentins can be used to construct phylogenetic trees that clarify the relationships between different amphibian species. nih.gov For instance, despite close phylogenetic relationships between various species of Ranid frogs, the sequences of the antimicrobial peptides they produce are highly variable, suggesting a rapid evolutionary divergence. nih.gov
Detailed research findings from sequence alignments and phylogenetic tree construction have provided specific insights into these evolutionary connections:
Closest Genetic Affinities: A study focusing on Esculentin-1PN, isolated from the dark-spotted frog (Pelophylax nigromaculatus), revealed its closest genetic relationship is to Esculentin-1P, which is derived from the Fukien gold-striped pond frog (Pelophylax fukienensis). researchgate.netresearchgate.net This finding suggests a close evolutionary link between these two Pelophylax species. researchgate.net
Taxonomic Confirmation: Phylogenetic analysis based on the amino acid sequences of esculentin-2, along with brevinin-1 (B586460) and brevinin-2 (B1175259) peptides from the family Ranidae, was used to confirm the correct taxonomic status of the Chungan torrent frog, Amolops chunganensis. nih.gov
Intra-Genus Relationships: The identification of Esculentin-1 in multiple Hylarana species, including Hylarana latouchii, Hylarana spinulosa, and Hylarana luctuosa, provides data points for understanding the evolutionary radiation within this genus. researchgate.net
Structural Conservation: Members of the esculentin-1 family typically consist of 46 amino acids and feature a highly conserved C-terminal region. frontiersin.orgnih.gov This region includes a disulfide bridge that forms a seven-membered ring, a structure sometimes referred to as the "Rana box," which is also found in other peptide families like brevinins and palustrins. frontiersin.orgimrpress.com In contrast, esculentin-2 peptides are generally shorter, containing around 37 amino acids. nih.gov The conservation of these structural elements across different species points to their fundamental role in the peptide's function.
The table below details several members of the Esculentin-1 and Esculentin-2 families, highlighting the species from which they were isolated.
| Peptide Name | Peptide Family | Source Organism |
| This compound | Esculentin-1 | Hylarana latouchii imrpress.com |
| Esculentin-1PN | Esculentin-1 | Pelophylax nigromaculatus (Dark-spotted frog) researchgate.net |
| Esculentin-1P | Esculentin-1 | Pelophylax fukienensis (Fukien gold-striped pond frog) researchgate.net |
| Esculentin-1 | Esculentin-1 | Hylarana spinulosa researchgate.net |
| Esculentin-1 | Esculentin-1 | Hylarana luctuosa researchgate.net |
| Esculentin-2LTa | Esculentin-2 | Hylarana latouchii imrpress.com |
| Esculentin-2CG1 | Esculentin-2 | Amolops chunganensis (Chungan torrent frog) nih.gov |
| Esculentin-2-ALa | Esculentin-2 | Amolops loloensis researchgate.net |
| Esculentin-2-ALb | Esculentin-2 | Amolops loloensis researchgate.net |
| Esculentin-2 | Esculentin-2 | Pelophylax lessonae/ridibundus (Rana esculenta) nih.govfrontiersin.org |
The study of these peptides provides a molecular window into amphibian evolution, where the diversity within the esculentin family reflects the evolutionary pressures that have shaped the chemical defenses of these species over time.
Future Research Directions and Translational Potential of Esculentin 1lta
Exploration of Novel Biological Activities
Beyond direct antimicrobial action, future research will delve into the multifunctional capabilities of Esculentin-1LTa and its analogues. A significant area of exploration is its potential role in wound healing and tissue regeneration. Studies on esculentin-1a(1-21)NH2, a derivative of the parent peptide, have shown that it can stimulate the migration of human keratinocytes, a crucial step in re-epithelialization of the skin. nih.gov This effect was found to be mediated through the activation of the epidermal growth factor receptor (EGFR) and STAT3 protein. nih.gov Furthermore, derivatives have demonstrated the ability to promote the migration of lung epithelial cells, suggesting a role in repairing tissues damaged by infection, such as in the lungs of cystic fibrosis patients. nih.gov
Another promising avenue is the investigation of its immunomodulatory and anti-inflammatory properties. A novel analogue, Esculentin-1GN, has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory factors while enhancing the production of anti-inflammatory cytokines. researchgate.net This dual ability to kill pathogens and modulate the host's inflammatory response makes this compound a particularly attractive candidate for treating infections where excessive inflammation causes significant tissue damage.
Investigation of Resistance Mechanisms to this compound
The emergence of bacterial resistance is a critical challenge for all antimicrobial agents. While AMPs are generally considered less prone to inducing resistance than conventional antibiotics, it is not an insurmountable barrier. frontiersin.org Future research must proactively investigate the potential mechanisms by which bacteria could develop resistance to this compound. These mechanisms, common among bacteria defending against AMPs, include:
Alteration of Cell Envelope: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the cationic peptide and preventing its initial binding. researchgate.net
Efflux Pumps: Pathogens may utilize energy-dependent efflux pumps to actively transport the peptide out of the cell before it can reach its intracellular target. frontiersin.org
Proteolytic Degradation: Bacteria can secrete proteases that cleave and inactivate the peptide. researchgate.net
Biofilm Formation: The exopolymeric matrix of biofilms can trap or impede the penetration of AMPs, protecting the embedded bacterial community. frontiersin.org
Notably, research on the esculentin-1a (B1576700) derivative, Esc(1-21)-1c, has revealed that it can counter one of these mechanisms in Pseudomonas aeruginosa by decreasing the expression of the MexAB-OprM efflux pump. nih.govresearchgate.net This finding suggests that this compound analogues could be engineered not only to kill bacteria but also to subvert their primary defense systems.
Strategies for Overcoming Limitations and Enhancing Efficacy
Translating this compound from a promising molecule into a viable therapeutic requires overcoming inherent limitations common to peptide-based drugs.
Peptides are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and half-life. beilstein-journals.org Several strategies are being explored to enhance the stability of this compound analogues:
Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with their D-enantiomers at specific, protease-vulnerable sites can render the peptide unrecognizable to degradative enzymes. csic.es The analogue Esc(1-21)-1c, which contains two D-amino acids, demonstrated significantly higher resistance to degradation by human elastase, a protease abundant in infected lungs. nih.govnih.gov
Cyclization: While Esculentin-1 (B1576701) peptides naturally contain a C-terminal disulfide bridge, further strategies like head-to-tail cyclization can impose conformational constraints that reduce protease accessibility. researchgate.net
Table 1: Strategies to Enhance Proteolytic Stability of Esculentin-1a Derivatives
| Modification Strategy | Example Peptide | Description of Change | Observed Benefit | Reference |
|---|---|---|---|---|
| D-Amino Acid Substitution | Esc(1-21)-1c | L-Leu¹⁴ and L-Ser¹⁷ were replaced with their D-amino acid enantiomers. | Higher resistance to proteolytic degradation by bacterial and human elastase; lower cytotoxicity. | nih.govnih.gov |
| Terminal Modifications | W/a variant of EFK17 (LL-37 derivative) | N-terminal acetylation and C-terminal amidation combined with other substitutions. | Improved resistance against aureolysin and human neutrophil elastase. | nih.gov |
| Conjugation to Nanoparticles | AuNPs@Esc(1–21) | Esculentin-1a(1-21)NH2 was conjugated to gold nanoparticles. | Protects the peptide from the external environment and can increase local concentration. | nih.gov |
The high cost of producing long peptides via traditional solid-phase chemical synthesis is a major barrier to their commercial development. imrpress.com For a peptide the size of this compound (46 amino acids), these costs can be prohibitive. Future research is focused on optimizing recombinant DNA technology as a more scalable and cost-effective production method. This involves expressing the peptide in microbial hosts like Escherichia coli. nih.govmdpi.com Studies have successfully produced active analogues of esculentin-1 in E. coli by expressing it as a fusion protein, which can be produced in large quantities and then cleaved to release the final, active peptide. nih.gov
Development of Next-Generation Analogues and Hybrid Peptides
Rational design is being used to create novel analogues and hybrid peptides that amplify the strengths of this compound while minimizing its weaknesses.
Truncated Analogues: Research has shown that the N-terminal region of esculentin-1a is crucial for its antimicrobial activity. pensoft.net Shorter analogues, such as esculentin-1a(1-21)NH2, retain potent activity while being easier and cheaper to synthesize. nih.gov
Hybrid Peptides: A powerful strategy involves combining the functional domains of different peptides. For example, a hybrid peptide named BKR1 was designed by fusing a sequence from Esculentin-1a with one from melittin, a peptide from bee venom. pensoft.net This hybrid exhibited enhanced bactericidal activity against Gram-negative bacteria and a higher positive charge, which is critical for interacting with bacterial membranes. pensoft.net
Linear vs. Cyclic Analogues: Investigating the role of the C-terminal disulfide bridge is also key. Studies comparing a recombinant cyclic analogue of esculentin-1 with a linear version (lacking the bridge) found that the cyclic form had a faster killing rate, especially against Gram-negative bacteria. nih.gov This suggests that the cyclic structure is advantageous for specific applications.
Table 2: Development of Esculentin-1a Based Analogues and Hybrids
| Peptide Name | Type | Parent Peptide(s) | Key Feature | Enhanced Property | Reference |
|---|---|---|---|---|---|
| Esc(1-21)-1c | Analogue | Esculentin-1a | Truncated (21 amino acids) with two D-amino acid substitutions. | Higher proteolytic stability, higher activity against bacterial biofilms, lower cytotoxicity. | nih.gov |
| BKR1 | Hybrid | Esculentin-1a and Melittin | Combines amino acid sequences from both parent peptides. | Increased positive charge (+9) and strong bactericidal activity against Gram-negative bacteria. | pensoft.net |
| Recombinant Linear Esculentin-1 | Analogue | Esculentin-1 | Full-length peptide produced in E. coli without the C-terminal disulfide bridge. | Retained biological activity, though with slower killing kinetics than the cyclic form. | nih.gov |
Integration with Other Therapeutic Modalities (e.g., Adjuvant Therapy with Conventional Antibiotics)
One of the most promising translational applications for this compound is its use in combination therapy. Its ability to disrupt bacterial membranes can make pathogens more susceptible to conventional antibiotics that they would otherwise resist. frontiersin.org This synergistic effect can revitalize the efficacy of older antibiotics and reduce the concentrations needed for treatment, potentially lowering toxicity and slowing the development of resistance. frontiersin.orgnih.gov
Research on the derivative Esc(1-21)-1c demonstrated a powerful synergistic effect with antibiotics like tetracycline (B611298) against P. aeruginosa. nih.govresearchgate.net The peptide was found to down-regulate the MexAB-OprM efflux pump, which is responsible for pumping tetracycline out of the bacterial cell. By inhibiting the pump, the peptide allows the antibiotic to accumulate intracellularly and exert its effect. nih.govresearchgate.net These findings position this compound and its analogues as ideal candidates for development as antibiotic adjuvants. nih.govpensoft.net
Table 3: Synergistic Activity of an Esculentin-1a Derivative with a Conventional Antibiotic
| Peptide | Antibiotic | Target Pathogen | Observed Outcome | Proposed Mechanism of Synergy | Reference |
|---|---|---|---|---|---|
| Esc(1-21)-1c | Tetracycline | Pseudomonas aeruginosa | Synergistic inhibition of bacterial growth. | Peptide treatment caused a significant decrease in the production of the MexAB-OprM efflux pump, increasing intracellular antibiotic concentration. | nih.govresearchgate.net |
| BKR1 | Levofloxacin, Chloramphenicol, Rifampicin | Resistant P. aeruginosa and E. coli | Acts as a strong adjuvant, enhancing the activity of the antibiotics. | The peptide likely increases membrane permeability, allowing greater entry of the conventional antibiotic. | pensoft.net |
Advanced Pre-Clinical Development for Specific Infectious Diseases
The therapeutic potential of an antimicrobial peptide is ultimately defined by its efficacy against clinically relevant pathogens. The Esculentin (B142307) family of peptides, including its various isoforms, has demonstrated a broad spectrum of activity against a range of bacteria and fungi. researchgate.netnih.gov This foundational knowledge allows for the targeted design of advanced pre-clinical studies for this compound.
Future pre-clinical development should focus on evaluating this compound against high-priority pathogens, particularly those listed by the World Health Organization (WHO) and the Centers for Disease Control (CDC) as critical threats, such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. qpexbio.com Research on derivatives of the closely related Esculentin-1a has already shown significant anti-pseudomonal activity, suggesting this is a promising avenue for this compound as well. nih.gov
Detailed research findings have highlighted the potential for Esculentin-derived peptides in targeted therapeutic applications. For instance, a short peptide derived from esculentin-1a, known as Esc(1-21)-1c, was found to act synergistically with conventional antibiotics like tetracycline to inhibit the growth of P. aeruginosa. frontiersin.org This suggests a critical area for pre-clinical investigation: the use of this compound in combination therapies to potentiate the effects of existing antibiotics, potentially reversing resistance in MDR strains.
Advanced pre-clinical models would involve testing this compound in animal models of infection for diseases such as ventilator-associated pneumonia, sepsis, and chronic wound infections, where pathogens like P. aeruginosa and Staphylococcus aureus are prevalent. nih.govcd-clintrial.com Such studies are crucial for moving beyond in vitro data to establish a viable therapeutic profile.
Table 1: Potential Pathogen Targets for this compound Pre-Clinical Development
| Pathogen Category | Specific Pathogen | Relevance | Supporting Evidence from Esculentin Family |
|---|---|---|---|
| Gram-Negative Bacteria | Pseudomonas aeruginosa | Major cause of opportunistic and hospital-acquired infections. frontiersin.org | High activity of Esculentin-1a derivatives demonstrated. nih.govfrontiersin.org |
| Gram-Negative Bacteria | Escherichia coli | Common cause of various infections, including sepsis and urinary tract infections. | Esculentin-1 shows activity against E. coli. researchgate.net |
| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | Leading cause of skin, soft tissue, and bloodstream infections; MRSA is a major resistance threat. | Esculentin-1 shows activity against S. aureus. researchgate.net |
| Fungi | Candida albicans | Common cause of opportunistic fungal infections. | Esculentin-1 shows activity against C. albicans. researchgate.net |
Elucidating Remaining Unknown Mechanisms of Action
While the primary mechanism of action for many antimicrobial peptides is understood to involve the disruption and permeabilization of microbial cell membranes, the complete picture is often more complex. imrpress.comwikipedia.org For this compound, a key area of future research is the full elucidation of its molecular interactions and downstream effects.
Studies on fragments of esculentin-1 have confirmed that its antimicrobial properties are largely exerted by its N-terminal region, which is responsible for increasing the permeability of both the outer and inner bacterial membranes. nih.gov However, this may not be the sole mechanism. Research into other AMPs and even other Esculentin peptides has revealed alternative and complementary modes of action. imrpress.comnih.gov For example, some AMPs can translocate across the cell membrane to inhibit intracellular processes without causing complete membrane lysis. imrpress.comnih.gov
A significant recent finding for an esculentin-1a derivative, Esc(1-21)-1c, revealed a novel function: the ability to decrease the production of the MexAB-OprM efflux pump in P. aeruginosa. frontiersin.org Efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. frontiersin.org By inhibiting the expression of this pump system, the peptide increases the susceptibility of the bacteria to conventional antibiotics. frontiersin.org It remains unknown if this compound shares this or similar anti-resistance mechanisms.
Therefore, future mechanistic studies on this compound should investigate:
Intracellular Targets: Does the peptide translocate into the cytoplasm and interfere with essential processes like DNA synthesis, protein folding, or cell division? wikipedia.org
Efflux Pump Modulation: Does this compound downregulate the expression or activity of efflux pumps in a manner similar to other esculentin derivatives? frontiersin.org
Immunomodulatory Effects: Does the peptide interact with host immune cells to modulate the inflammatory response, a property observed in many AMPs that contributes to their therapeutic effect in vivo? frontiersin.org
Answering these questions is vital, as a multi-targeted mechanism of action could mean a lower likelihood of resistance development compared to conventional single-target antibiotics. wikipedia.orgnih.gov
Translational Outlook and Prospects in Antimicrobial Research
The translational outlook for this compound is promising but shares the challenges common to all antimicrobial peptide therapeutics. The escalating crisis of antimicrobial resistance (AMR) has created a significant need for new classes of anti-infective agents, and AMPs represent a key area of research and development. frontiersin.orgkcl.ac.uk
The primary prospect for this compound is its potential development as a novel antibiotic, particularly for treating infections caused by MDR bacteria. nih.gov Its value may lie not only as a standalone agent but also as an "adjuvant" or "resistance breaker" in combination therapies. frontiersin.orgkcl.ac.uk By potentially inhibiting resistance mechanisms like efflux pumps, this compound could restore the efficacy of antibiotics that are currently failing. frontiersin.org
However, the path from a promising peptide to a clinical therapeutic is fraught with challenges. Key hurdles for the translational development of AMPs like this compound include:
Proteolytic Stability: Natural peptides can be quickly degraded by proteases in the body.
Cytotoxicity: Ensuring the peptide is selective for microbial cells while having minimal harmful effects on human cells is critical. imrpress.com
Cost of Manufacturing: Large-scale synthesis of peptides can be expensive compared to small-molecule antibiotics. imrpress.com
To overcome these barriers, future research will likely focus on developing peptidomimetics or modified analogues of this compound. frontiersin.org Strategies could include substituting certain amino acids with D-amino acids to enhance stability or attaching fatty acids to modulate activity and selectivity, as has been successfully explored for analogues of Esculentin-2CHa. nih.govresearchgate.net These modifications aim to improve the drug-like properties of the peptide, enhancing its translational potential. frontiersin.orgnih.gov
The successful progression of this compound will depend on a combination of innovative biochemical modifications and strategic pre-clinical development, potentially supported by collaborative funding initiatives designed to bridge the gap between discovery and clinical application in the fight against AMR. infectioninnovation.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
